

Trace analysis of Vanadium in environmental water samples using PAR

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Compound of Interest

Compound Name: Sodium 4-(2-pyridylazo)resorcinol

CAS No.: 13311-52-9

Cat. No.: B1143801

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Title: High-Resolution Trace Analysis of Vanadium in Environmental Water Samples Using PAR: A Comprehensive Methodological Guide

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals
Document Type: Application Note & Validated Protocol

Introduction & Mechanistic Principles

The quantification of trace vanadium in environmental water samples is critical due to its dual nature as both an essential micronutrient and a potential environmental toxin at elevated concentrations. While advanced techniques like ICP-MS offer high sensitivity, extractive-spectrophotometry using 4-(2-pyridylazo)resorcinol (PAR) remains a robust, highly accessible, and field-adaptable methodology when coupled with strategic chemical masking and ternary complexation[1].

As a metallochromic indicator, PAR forms highly colored, water-soluble chelates with a wide array of transition metals. This promiscuity inherently limits its direct selectivity. To engineer a

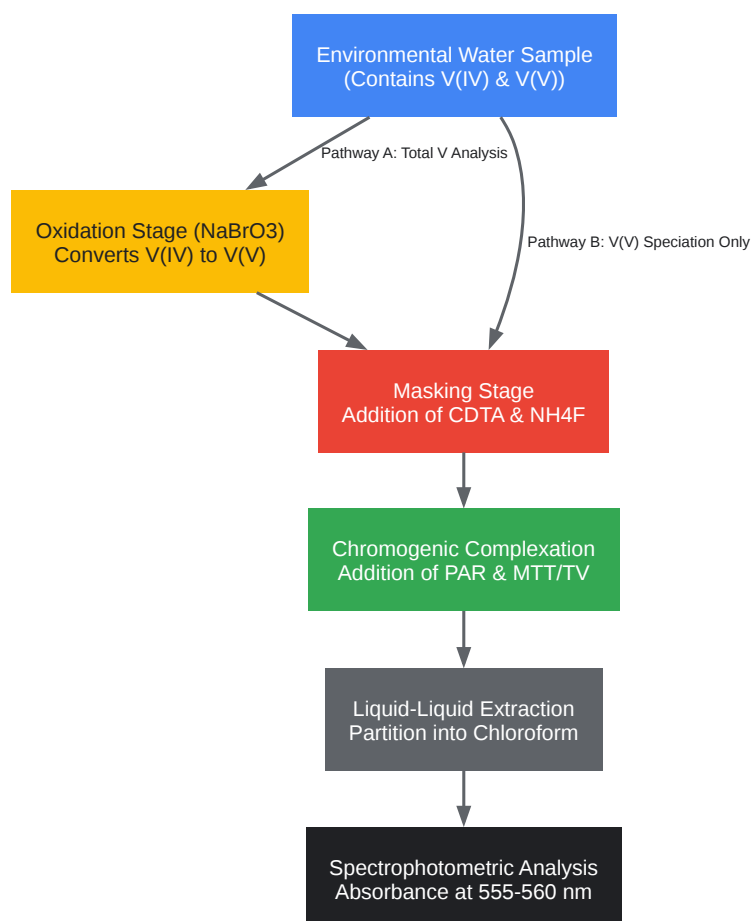
self-validating and highly specific assay for Vanadium(V), we must manipulate the thermodynamic stabilities of competing metal-ligand complexes.

The Causality of the Chemical System:

- **Selective Masking (CDTA & NH₄F):** By introducing 1,2-Diaminocyclohexanetetraacetic acid (CDTA), we kinetically and thermodynamically lock interfering divalent and trivalent cations (e.g., Fe³⁺, Cu²⁺, Co²⁺, Ni²⁺) into colorless complexes. CDTA is chosen over EDTA because its rigid cyclohexane ring provides superior steric hindrance, preventing PAR from displacing the chelated interferents[2]. The addition of ammonium fluoride (NH₄F) specifically masks aluminum and titanium, which are ubiquitous in environmental water matrices[1].
- **Ternary Ion-Association:** Vanadium(V) reacts with PAR to form an anionic chelate, . To extract this into an organic phase for pre-concentration and signal amplification, a bulky organic cation—such as Tetrazolium Violet (TV) or Thiazolyl Blue (MTT)—is introduced. This forms a neutral, highly lipophilic ternary ion-associated complex () that readily partitions into chloroform or 1,2-dichloroethane[3].
- **Speciation Control:** PAR reacts exclusively with V(V) under these masked conditions. V(IV) is effectively masked by the system. Therefore, by selectively oxidizing V(IV) to V(V) using sodium bromate (NaBrO₃), researchers can perform precise speciation analysis (V(V) vs. Total Vanadium)[1].

Analytical Workflow & Process Visualization

The following diagram illustrates the logical progression of the sample preparation, speciation control, and extractive-spectrophotometric measurement.



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Workflow for the trace speciation and extraction of Vanadium using PAR and ternary complexation.

Quantitative Data & Methodological Parameters

To aid in experimental design, the following tables summarize the analytical figures of merit and the established tolerance limits for common environmental interferents.

Table 1: Analytical Figures of Merit for V(V)-PAR Systems

Parameter	Direct Aqueous System (CDTA only)	Extractive System (PAR + MTT + CHCl ₃)
Optimal pH	5.7 – 7.1	4.5 – 5.5
Wavelength ()	545 nm	560 nm
Molar Absorptivity ()		
Linear Range (Beer's Law)	Up to 0.8 µg/mL	Up to 1.5 µg/mL
Limit of Detection (LOD)		
Primary Advantage	Rapid, no organic solvents required	High sensitivity, matrix isolation

Table 2: Interference Tolerance Limits (Extractive System) Note: Tolerance is defined as the maximum fold-excess of the foreign ion that causes an error of less than

in the recovery of 1.0 µg/mL V(V).

Interfering Ion	Masking Agent Responsible	Tolerable Fold-Excess
Na ⁺ , K ⁺ , Ca ²⁺ , Mg ²⁺	None required (Non-reactive)	> 5000x
Fe ³⁺ , Cu ²⁺ , Zn ²⁺ , Pb ²⁺	CDTA	1000x
Al ³⁺ , Ti ⁴⁺	NH ₄ F	500x
V(IV)	CDTA / Kinetic inertness	40x (Without oxidation)

Validated Experimental Protocols

The following protocol details the Extractive-Spectrophotometric Determination of Vanadium, optimized for complex environmental water matrices (e.g., river water, industrial runoff)[1][3].

Reagent Preparation

Ensure all water used is ultra-pure (18.2 MΩ·cm).

- PAR Solution (): Dissolve 0.051 g of 4-(2-pyridylazo)resorcinol disodium salt in 100 mL of water.
- MTT Solution (): Dissolve 0.124 g of Thiazolyl Blue (MTT) in 100 mL of water.
- CDTA Solution (): Add 21.65 g of CDTA to a hot solution containing 7.5 g of KOH in ~50 mL of water. Cool, transfer to a 500 mL volumetric flask, and dilute to the mark. Critical Insight: Allow this solution to equilibrate for at least 48 hours to ensure complete dissolution and stabilization of the bulky chelator.
- Acetate Buffer (pH 5.5): Mix 0.1 M Acetic Acid and 0.1 M Sodium Acetate until pH 5.5 is achieved.
- Oxidizing Agent (NaBrO₃): Dissolve 2.26 g of Sodium Bromate in 100 mL of water.

Step-by-Step Assay Workflow

Step 1: Sample Pre-treatment Filter the environmental water sample through a 0.45 μm membrane filter to remove suspended particulate matter. If storing the sample, acidify to pH < 2 with HNO₃, but neutralize with dilute NaOH immediately prior to analysis.

Step 2: Speciation Aliquoting Transfer two identical aliquots (containing 2.0 – 15.0 μg of Vanadium) into separate 125-mL separatory funnels.

- Funnel A (Total Vanadium): Add 1.0 mL of NaBrO₃. Allow to incubate for 10 minutes at room temperature to fully oxidize V(IV) to V(V).
- Funnel B (V(V) Only): Do not add the oxidizing agent.

Step 3: Sequential Masking (Order of Addition is Critical) To each funnel, add 2.0 mL of

CDTA and swirl vigorously. Causality Check: CDTA must be added before the buffer or chromophore. Adding CDTA to the unbuffered, slightly acidic sample ensures that kinetically inert interferences (like Chromium) are locked before they can interact with PAR[2]. Next, add 5.0 mL of the Acetate Buffer (pH 5.5), followed by 3.0 mL of

NH₄F.

Step 4: Chromogenic Complexation Add 1.0 mL of the PAR solution, followed immediately by 3.0 mL of the MTT solution. Dilute the aqueous phase to exactly 20.0 mL with ultra-pure water. Allow the mixture to stand for 5 minutes to ensure complete formation of the ternary

complex.

Step 5: Liquid-Liquid Extraction Add exactly 10.0 mL of analytical-grade chloroform to the separatory funnel. Shake vigorously for 2 minutes. Allow the phases to separate completely (approximately 5 minutes). The organic (bottom) layer will turn a deep violet/red color if Vanadium is present.

Step 6: Spectrophotometric Measurement Drain a portion of the organic layer through a phase-separator filter paper (to remove trace water droplets) directly into a 1-cm path-length quartz cuvette. Measure the absorbance at 560 nm against a reagent blank prepared following the exact same steps using ultra-pure water instead of the sample[3].

Step 7: Data Calculation Calculate the V(V) concentration in Funnel B using a pre-established calibration curve. Calculate the Total Vanadium from Funnel A.

- V(IV) Concentration = [Total Vanadium] - [V(V)]

Expert Insights & Troubleshooting

- **pH Drift During Extraction:** The extraction efficiency of the ternary complex drops precipitously outside the pH 4.5–6.5 window. If analyzing highly alkaline or acidic industrial effluents, pre-neutralize the sample before Step 3. The acetate buffer capacity may be overwhelmed by extreme sample matrices.
- **Fluoride Interference:** While NH_4F is necessary to mask Al^{3+} , an excessive amount (> 5 mL of 3.5 M solution) will begin to competitively bind Vanadium, reducing the sensitivity of the PAR complexation[1]. Strictly adhere to the 3.0 mL addition.
- **Phase Emulsions:** Environmental samples with high dissolved organic carbon (DOC) or surfactants may form emulsions during the chloroform extraction. If an emulsion persists, centrifuge the extracted organic phase at 3000 rpm for 3 minutes to force phase separation.

References

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